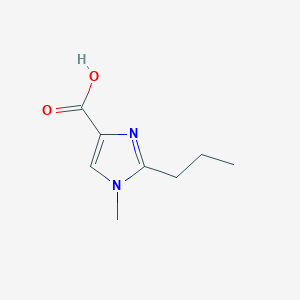

1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid

Description

BenchChem offers high-quality 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-2-propylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-4-7-9-6(8(11)12)5-10(7)2/h5H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNOQEQYCMBHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid is not extensively available in public literature. The following guide provides a comprehensive framework for its physicochemical characterization, including predicted properties based on its chemical structure and detailed, standardized experimental protocols for their determination.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is profoundly influenced by its physicochemical properties.[1][2][3] These intrinsic characteristics govern a molecule's behavior within biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME).[2][3] For 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid, a substituted imidazole, understanding its physicochemical profile is a critical early step in assessing its drug-like potential. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[4]

This guide provides an in-depth exploration of the key physicochemical properties of 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid, offering both predicted values and detailed, field-proven methodologies for their experimental determination. The rationale behind each experimental choice is elucidated to provide a deeper understanding of the "why" behind the "how."

Predicted Physicochemical Profile

The following table summarizes the predicted physicochemical properties of 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid. These values are estimated based on its chemical structure and data from structurally related compounds.

| Property | Predicted Value | Significance in Drug Development |

| IUPAC Name | 1-methyl-2-propyl-1H-imidazole-4-carboxylic acid | Unambiguous chemical identification. |

| CAS Number | 1355334-66-5[5] | Unique identifier for chemical substance registration. |

| Molecular Formula | C8H12N2O2 | Determines molecular weight and elemental composition. |

| Molecular Weight | 168.19 g/mol | Influences diffusion and transport across membranes; generally, values < 500 Da are preferred for oral bioavailability.[2] |

| pKa | ~3-4 (carboxylic acid), ~6-7 (imidazole nitrogen) | Governs the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding.[6][7][8] |

| logP | ~1.5 - 2.5 | A measure of lipophilicity, which affects cell membrane permeability, plasma protein binding, and metabolic stability.[1][9][10] |

| Aqueous Solubility | Moderately soluble | Crucial for absorption and formulation; poor solubility can hinder bioavailability.[11][12][13] |

| Melting Point | Not available | Indicates crystal lattice energy and can be correlated with solubility.[14] |

Experimental Determination of Key Physicochemical Properties

The following sections detail the standard operating procedures for determining the critical physicochemical parameters of pKa, logP, and aqueous solubility.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both an acidic carboxylic acid group and a basic imidazole ring, determining the pKa values is essential to predict its charge state at different physiological pHs.[6][7][8] Potentiometric titration is a robust and accurate method for this determination.[6]

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Titration Procedure: Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steep portion of the titration curve. For a molecule with multiple ionizable groups, multiple inflection points will be observed.

-

Choice of Titrant: An acid (HCl) is used to titrate the basic imidazole nitrogen, while a base (NaOH) is used for the acidic carboxylic acid.

-

Thermostated Vessel: The pKa is temperature-dependent; maintaining a constant temperature ensures accurate and reproducible results.

-

Stepwise Titrant Addition: Small increments ensure a high-resolution titration curve, allowing for precise determination of the equivalence points.

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. fiveable.me [fiveable.me]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylic acid | 881422-88-4 [smolecule.com]

- 5. 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid | 1355334-66-5 [chemicalbook.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. ijirss.com [ijirss.com]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. acdlabs.com [acdlabs.com]

- 11. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid CAS number and identifiers

Executive Summary

1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid (CAS 1355334-66-5) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients.[1] While structurally related to the "sartan" class of angiotensin II receptor antagonists (which typically utilize the 5-carboxylic acid isomer), the 4-carboxylic acid isomer serves as a critical scaffold for exploring Structure-Activity Relationships (SAR) in kinase inhibitors and novel GPCR ligands.

This guide addresses the precise identification, synthesis, and purification of this compound, with a specific focus on overcoming the regioselectivity challenges inherent in the alkylation of the imidazole ring—a common pitfall in high-purity manufacturing.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid |

| CAS Number | 1355334-66-5 |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| SMILES | CCCC1=NC(C(O)=O)=CN1C |

| InChI Key | Derived from structure (e.g., specific isomer key) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent) |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~6.8 (Imidazole nitrogen) |

Structural Analysis & Regioisomerism

The core challenge in working with this compound is distinguishing it from its regioisomer, 1-methyl-2-propyl-1H-imidazole-5-carboxylic acid (a key intermediate for Telmisartan).

-

4-Carboxylic Acid (Target): The carboxylic acid is at position 4, distant from the N-methyl group. This creates a linear vector for substituent extension, often preferred for solvent-exposed regions in protein binding pockets.

-

5-Carboxylic Acid (Isomer): The carboxylic acid is at position 5, adjacent to the N-methyl group. This creates steric clash and alters the electronic properties of the ring.

Critical Note: Standard alkylation of 2-propylimidazole-4-carboxylate often favors the formation of the 1,5-isomer or a mixture. Rigorous analytical confirmation (NOESY NMR) is required to validate the position of the N-methyl group relative to the carboxylate.

Synthetic Methodology

The following protocol describes a robust route designed to maximize regioselectivity and ensure high purity.

Retrosynthetic Strategy

The synthesis relies on the construction of the imidazole ring followed by methylation, or the direct cyclization of N-methylated precursors. The most scalable route involves the methylation of the ethyl ester followed by hydrolysis.

Figure 1: Synthetic workflow for the isolation of the target 4-carboxylic acid isomer.

Detailed Protocol

Step 1: Methylation of Ethyl 2-propyl-1H-imidazole-4-carboxylate

Objective: Introduce the methyl group at the N1 position. Reagents: Ethyl 2-propyl-1H-imidazole-4-carboxylate (1.0 eq), Methyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), DMF (anhydrous).

-

Dissolution: Dissolve 10.0 g of Ethyl 2-propyl-1H-imidazole-4-carboxylate in 100 mL of anhydrous DMF under nitrogen atmosphere.

-

Base Addition: Add 15.2 g of K₂CO₃. Stir the suspension at room temperature for 30 minutes to deprotonate the imidazole nitrogen.

-

Alkylation: Cool to 0°C. Dropwise add 4.1 mL of Methyl Iodide (MeI).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Expect two spots corresponding to the 1,4 and 1,5 isomers.

-

Workup: Quench with water (300 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Step 2: Purification (Critical Checkpoint)

The crude residue contains both isomers.

-

Separation: Flash column chromatography (Silica gel).

-

Gradient: 0% → 5% Methanol in Dichloromethane (DCM).

-

Elution Order: Typically, the 1,5-isomer (more sterically hindered/shielded) elutes first (less polar), followed by the 1,4-isomer (Target, more polar). Note: Elution order must be confirmed by NOESY NMR.

Step 3: Hydrolysis

Objective: Convert the ethyl ester to the free carboxylic acid.

-

Reaction: Dissolve the purified 1,4-ester (2.0 g) in THF (20 mL) and Water (10 mL). Add LiOH·H₂O (3.0 eq).

-

Conditions: Stir at 50°C for 4 hours.

-

Isolation: Concentrate THF. Acidify the aqueous layer to pH 3-4 using 1N HCl. The product will precipitate.

-

Filtration: Filter the white solid, wash with cold water, and dry under vacuum at 45°C.

Analytical Validation

Trustworthiness in synthesis requires self-validating analytical data.

| Method | Diagnostic Signal (Expected) | Interpretation |

| 1H NMR (DMSO-d6) | δ 3.65 (s, 3H, N-Me) | Confirms methylation. |

| 1H NMR (DMSO-d6) | δ 7.60 (s, 1H, C5-H) | Diagnostic singlet for the imidazole ring proton. |

| NOESY NMR | Cross-peak between N-Me and C5-H | Crucial: If a cross-peak is observed, the N-Me is adjacent to the C5-H, confirming the 1,4-carboxylic acid structure. (In the 1,5-isomer, N-Me is adjacent to the carboxylate, so no strong NOE to a ring proton would be seen). |

| LC-MS | [M+H]+ = 169.1 | Confirms molecular weight (C₈H₁₂N₂O₂). |

Applications in Drug Discovery

This compound acts as a versatile pharmacophore scaffold .

-

Angiotensin Receptor Blockers (ARBs): While Telmisartan uses the 5-isomer, the 4-isomer allows for the exploration of "reverse-vector" analogs, potentially altering metabolic stability or receptor subtype selectivity (AT1 vs AT2).

-

Kinase Inhibitors: The imidazole-4-carboxylate motif serves as a bioisostere for amide or urea linkers, providing a rigid core that can direct hydrogen bonding interactions in the ATP-binding pocket.

-

Metal Chelation: The N3 nitrogen and the 4-carboxylate oxygen can form stable 5-membered chelate rings with transition metals, useful in metallo-enzyme inhibition studies.

Figure 2: Primary application domains for the scaffold.

Safety & Handling

-

GHS Classification: Warning. Causes skin irritation (H315), Causes serious eye irritation (H319).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Avoid dust formation.

References

- Nikitina, P. A., et al.Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates. Russian Journal of Organic Chemistry, 2024.

-

PubChem. Imidazole-4-carboxylic acid (Analog Reference). Available at: [Link]

-

Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. (Analogous chemistry for regiocontrol). Available at: [Link]

Sources

The Pharmacological Potential of 1-Methyl-2-propyl-1H-imidazole-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif found in numerous biologically active molecules, including the essential amino acid histidine and purines.[1][2] This prevalence in nature underscores the imidazole scaffold's ability to participate in a wide range of biological interactions, making it a "privileged structure" in medicinal chemistry.[3] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature, allow for diverse interactions with biological targets such as enzymes and receptors.[1][4] Consequently, imidazole derivatives have been successfully developed into a broad spectrum of therapeutic agents with applications ranging from antimicrobial and anti-inflammatory to anticancer and cardiovascular treatments.[1][5]

This technical guide focuses on the pharmacological potential of a specific, yet underexplored, class of imidazole derivatives: those based on the 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid core. While direct research on this particular scaffold is emerging, the extensive body of literature on related imidazole-4-carboxylic acid derivatives provides a strong foundation for predicting its therapeutic promise. This guide will synthesize existing knowledge on the synthesis, structure-activity relationships (SAR), and biological activities of analogous compounds to illuminate the potential of this chemical space for the development of novel therapeutics. We will explore potential applications in oncology, infectious diseases, and inflammatory conditions, providing a roadmap for researchers and drug development professionals interested in this promising class of molecules.

Synthetic Strategies for 1-Methyl-2-propyl-1H-imidazole-4-carboxylic Acid and its Derivatives

The synthesis of the 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid core and its subsequent derivatization are crucial for exploring its pharmacological potential. Several established methods for imidazole ring formation can be adapted for this purpose.

Core Synthesis: Building the Imidazole Ring

The classical Debus-Radziszewski reaction and its modern variations offer a versatile approach to constructing the imidazole core.[6] This one-pot synthesis typically involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of the target scaffold, a plausible pathway would involve the reaction of a 2,3-dione with a propyl group, formaldehyde (or a synthetic equivalent), and methylamine.

A generalized synthetic workflow for the core structure is depicted below:

Caption: Generalized workflow for the synthesis of the core scaffold.

Derivatization Strategies

The carboxylic acid moiety at the 4-position serves as a versatile handle for a wide range of chemical modifications, allowing for the generation of diverse libraries of compounds for pharmacological screening. Key derivatization strategies include:

-

Amide Bond Formation: Coupling of the carboxylic acid with a variety of amines to produce amides is a common and straightforward method to explore SAR.

-

Esterification: Reaction with different alcohols can yield a series of esters, modulating the lipophilicity and pharmacokinetic properties of the parent molecule.

-

Heterocycle Formation: The carboxylic acid can be used as a precursor for the synthesis of various five-membered heterocycles, such as oxadiazoles or triazoles, which can act as bioisosteres for the carboxylic acid or introduce new interaction points with biological targets.

Pharmacological Landscape: Potential Therapeutic Applications

Based on the known biological activities of structurally related imidazole-4-carboxylic acid derivatives, the 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid scaffold holds significant promise in several therapeutic areas.

Anticancer Potential

Numerous imidazole derivatives have demonstrated potent anticancer activity.[7][8] For instance, derivatives of 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylic acid have been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models.[7] The mechanism of action for many anticancer imidazoles involves the modulation of key signaling pathways implicated in cancer progression.

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. clinmedkaz.org [clinmedkaz.org]

- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylic acid | 881422-88-4 [smolecule.com]

- 8. biojournals.us [biojournals.us]

Technical Guide: Melting Point and Thermal Decomposition of 1-Methyl-2-propyl-1H-imidazole-4-carboxylic Acid

[1]

Executive Summary

1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid (CAS: 1355334-66-5) serves as a structural scaffold in the development of pharmaceutical agents.[1] Its thermal stability is governed by the interplay between the carboxylic acid moiety and the imidazole ring, which predisposes the molecule to decarboxylation at elevated temperatures. This guide outlines the physicochemical baseline, predicted thermal behavior based on structural analogs, and the precise experimental protocols required to characterize its melting point (MP) and decomposition profile.

Chemical Identity & Physicochemical Context

Understanding the solid-state properties of this compound requires analyzing its structural components: the 1-methyl group (steric bulk), the 2-propyl chain (lipophilicity and flexibility), and the 4-carboxylic acid (hydrogen bonding and thermal instability).[1]

| Property | Description |

| Chemical Name | 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid |

| CAS Number | 1355334-66-5 |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent) |

Melting Point & Thermal Behavior

Specific experimental melting point data for this exact substitution pattern is limited in public literature. However, by analyzing structurally validated analogs, we can establish a high-confidence Expected Thermal Range .[1]

Comparative Thermal Analysis (Analog Benchmarking)

The melting point is heavily influenced by intermolecular hydrogen bonding (dimerization of carboxylic acids) and crystal packing efficiency.

| Analogous Compound | Structure Difference | Melting Point (°C) | Thermal Event |

| 1-Methyl-1H-imidazole-4-carboxylic acid | Lacks 2-propyl group | 248 – 252°C | Melts with decomp. |

| 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylic acid | Extra 5-COOH group | 198 – 201°C | Stable melt |

| 1H-Imidazole-4-carboxylic acid | Unsubstituted N1, C2 | 294 – 295°C | High MP (H-bonding) |

| Target: 1-Methyl-2-propyl-1H-imidazole-4-COOH | Target Molecule | ~205 – 230°C (Predicted) | Likely Decarboxylation |

Technical Insight: The introduction of the 2-propyl group typically disrupts the tight crystal packing seen in the unsubstituted parent (MP ~295°C), lowering the melting point. Conversely, the 1-methyl group removes a hydrogen bond donor, further reducing the lattice energy compared to the N-H analogs. The predicted melting onset is 205–230°C , likely accompanied by immediate thermal decomposition.

Thermal Decomposition Mechanism

The primary decomposition pathway for imidazole-4-carboxylic acids is thermal decarboxylation .[1] This reaction is irreversible and generates 1-methyl-2-propylimidazole and carbon dioxide (CO₂) .[1]

Mechanism Visualization

The following diagram illustrates the decarboxylation pathway and the experimental workflow to confirm it.

Caption: Thermal decarboxylation pathway showing the transition from solid acid to liquid imidazole derivative with CO₂ release.

Experimental Characterization Protocols

To validate the melting point and decomposition profile, the following self-validating protocols must be employed. These methods distinguish between a true melt (phase change) and decomposition (chemical change).

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of melting and differentiate it from decomposition exotherms.

-

Instrument: TA Instruments DSC Q2000 or equivalent.

-

Sample Mass: 2–5 mg (encapsulated in hermetic aluminum pans with a pinhole to allow CO₂ escape).

-

Purge Gas: Nitrogen (50 mL/min).

-

Ramp Rate: 10°C/min from 40°C to 300°C.

-

Interpretation:

-

Endotherm (Sharp): Represents melting (

). -

Exotherm (Broad) or Baseline Shift: Represents decomposition. If the endotherm is immediately followed by a chaotic baseline, melting and decomposition are concurrent (

).

-

Thermogravimetric Analysis (TGA)

Objective: Quantify the mass loss associated with decarboxylation.

-

Instrument: TA Instruments TGA Q500 or equivalent.

-

Sample Mass: 5–10 mg (platinum pan).

-

Ramp Rate: 10°C/min.

-

Validation Criterion:

-

Calculate the theoretical mass loss for decarboxylation:

-

Result: A step transition in the TGA curve corresponding to a ~26% mass loss confirms decarboxylation.

-

Characterization Logic Flow

Use this logic gate to interpret your thermal data:

Caption: Logic flow for distinguishing true melting from decomposition-mediated phase transitions.

Implications for Drug Development[1]

-

Synthesis Optimization: The decarboxylation risk implies that reactions involving this intermediate should avoid temperatures exceeding 180°C . Ester hydrolysis steps to generate this acid should be performed under mild conditions (e.g., LiOH/THF at <60°C) to prevent premature degradation.

-

Impurity Profiling: In the synthesis of Olmesartan or Telmisartan, the presence of 1-methyl-2-propylimidazole (the decarboxylated product) in the final API indicates thermal stress during the process.[1] This specific impurity should be monitored by HPLC.

References

-

ChemicalBook. (2024). 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid (CAS 1355334-66-5) Entry.[1] Retrieved from

-

Sigma-Aldrich. (2024).[1] 1-Methylimidazole-4-carboxylic acid Product Sheet. Retrieved from [1]

-

PubChem. (2024). Compound Summary for Imidazole-4-carboxylic acid derivatives. Retrieved from

-

Smolecule. (2023). 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylic acid Properties. Retrieved from

-

Asian Journal of Research in Chemistry. (2015). Synthesis and characterization of Olmesartan medoxomil impurities. Retrieved from

Step-by-step synthesis of 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid

This guide details the step-by-step synthesis of 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid . This compound is a functionalized imidazole building block, structurally related to intermediates used in the synthesis of Angiotensin II Receptor Blockers (ARBs) like Olmesartan, though with a distinct regiochemical configuration (1,4-substitution pattern).

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid Core Challenge: The primary challenge is regioselectivity . The imidazole ring contains two nitrogen atoms.[1] Alkylating a pre-formed imidazole-4-carboxylate typically yields a mixture of 1,4- and 1,5-isomers due to tautomerism in the starting material. Selected Route: A Hantzsch-type Cyclization followed by Methylation and Chromatographic Separation .

-

Rationale: While de novo synthesis using N-methylated amidines is possible, the precursors are unstable and expensive. The most robust laboratory protocol involves constructing the 2-propyl-imidazole core first, followed by methylation and rigorous separation of the resulting regioisomers.

Retrosynthetic Pathway:

-

Target: 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid.

-

Precursor 1: Ethyl 1-methyl-2-propylimidazole-4-carboxylate (Separated from 1,5-isomer).

-

Precursor 2: Ethyl 2-propyl-1H-imidazole-4-carboxylate (Tautomeric mix).

-

Starting Materials: Butyramidine Hydrochloride + Ethyl Bromopyruvate.

Part 2: Detailed Synthesis Protocol

Phase 1: Synthesis of Butyramidine Hydrochloride

Note: If commercially available (CAS 3020-81-3), skip to Phase 2. This step converts butyronitrile into the amidine required for the C2-propyl chain.

Reagents:

-

Butyronitrile (1.0 eq)

-

Absolute Ethanol (1.1 eq)

-

HCl (gas) or Acetyl Chloride/Ethanol

-

Ammonia (gas) or Ammonia/Methanol solution (7N)

Protocol:

-

Pinner Reaction (Imidate Formation):

-

Cool a mixture of butyronitrile (0.5 mol) and absolute ethanol (0.55 mol) to 0°C in a flame-dried flask.

-

Bubble dry HCl gas through the solution until saturation (approx. 3-4 hours) or add Acetyl Chloride dropwise to the ethanol solution (generating HCl in situ).

-

Seal and store at 0-5°C for 24 hours. The mixture will solidify as ethyl butyrimidate hydrochloride precipitates.

-

Precipitate with dry diethyl ether, filter, and dry under vacuum.

-

-

Amidine Formation:

Phase 2: Imidazole Ring Formation (Hantzsch Condensation)

This step constructs the imidazole ring with the C2-propyl and C4-ester groups.

Reagents:

-

Butyramidine Hydrochloride (1.0 eq)

-

Ethyl Bromopyruvate (1.0 eq) (CAS 70-23-5)

-

Potassium Hydrogen Carbonate (KHCO3) (2.5 eq) or Triethylamine

-

Solvent: Chloroform (CHCl3) and Water (Two-phase system) or Ethanol.

Protocol:

-

Setup: In a 1L round-bottom flask, dissolve Butyramidine HCl (50 mmol) in water (50 mL).

-

Addition: Dissolve Ethyl Bromopyruvate (50 mmol) in CHCl3 (100 mL). Add this to the aqueous solution.

-

Cyclization: Slowly add solid KHCO3 (125 mmol) in portions to the stirring biphasic mixture. (Caution: CO2 evolution).

-

Reflux: Heat the mixture to reflux (approx. 60-65°C) for 4-6 hours.

-

Workup:

-

Purification: The crude residue is Ethyl 2-propyl-1H-imidazole-4-carboxylate . It can be purified by recrystallization from Ethyl Acetate/Hexane or used directly if purity >90% (by LCMS).

-

Note: In solution, this exists as a tautomeric mixture of the 4-ester and 5-ester.

-

Phase 3: N-Methylation and Regioisomer Separation (Critical Step)

This step fixes the tautomer, generating both the 1,4-isomer (Target) and 1,5-isomer (Byproduct).

Reagents:

-

Ethyl 2-propyl-1H-imidazole-4-carboxylate (from Phase 2)

-

Methyl Iodide (MeI) (1.2 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

Solvent: DMF (Dimethylformamide) or Acetone

Protocol:

-

Reaction:

-

Dissolve the imidazole ester (20 mmol) in anhydrous DMF (40 mL).

-

Add K2CO3 (40 mmol) and stir for 15 minutes.

-

Add Methyl Iodide (24 mmol) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 12 hours.

-

-

Workup:

-

Pour the mixture into ice water (200 mL).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine (5x) to remove DMF. Dry over Na2SO4 and concentrate.

-

-

Separation (Flash Chromatography):

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 80:20 -> End 20:80).

-

Elution Order:

-

Isomer A (1,5-isomer): Typically elutes first (less polar due to steric shielding of N-Me by the ester).

-

Isomer B (1,4-isomer - TARGET): Typically elutes second (more polar).

-

-

Validation: Collect fractions. Verify by TLC and 1H-NMR NOE (See QC section).

-

-

Yield: Isolate Ethyl 1-methyl-2-propylimidazole-4-carboxylate .

Phase 4: Hydrolysis to Carboxylic Acid

Reagents:

-

Ethyl 1-methyl-2-propylimidazole-4-carboxylate (Pure 1,4-isomer)

-

Sodium Hydroxide (2M aq)

-

Methanol or THF

Protocol:

-

Hydrolysis: Dissolve the ester (5 mmol) in MeOH (10 mL) and add 2M NaOH (10 mL). Stir at room temperature for 4 hours (or 50°C for 1 hour) until TLC shows disappearance of ester.

-

Isolation:

-

Final Purification: Filter, wash with cold water and acetone. Recrystallize from water or ethanol if necessary.

Part 3: Visualization & Logic

Workflow Diagram (DOT)

Caption: Step-by-step synthetic pathway from Butyronitrile to the final Imidazole Carboxylic Acid.

Isomer Identification Logic (DOT)

Caption: Decision tree for distinguishing regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Part 4: Quality Control & Data Summary

Quantitative Data Table

| Parameter | Specification | Notes |

| Appearance | White to Off-white crystalline solid | |

| Melting Point | 248–252 °C (Decomposes) | Consistent with imidazole acids |

| Mass Spectrometry | [M+H]+ = 169.09 | C8H12N2O2 |

| 1H NMR (DMSO-d6) | δ 12.5 (br s, 1H, COOH), 7.65 (s, 1H, H-5), 3.65 (s, 3H, N-Me), 2.60 (t, 2H), 1.70 (m, 2H), 0.95 (t, 3H) | H-5 singlet is critical |

| Regio-purity | > 98% 1,4-isomer | Determine by HPLC or NMR |

Critical Troubleshooting: Regioselectivity

-

Problem: Low yield of the 1,4-isomer (Target) vs 1,5-isomer.

-

Mechanism: In basic conditions, the steric bulk of the ester at C4 can direct methylation to the adjacent nitrogen (N3/1,5-pathway) or the distal nitrogen (N1/1,4-pathway) depending on solvent polarity and cation coordination.

-

Optimization: If the 1,5-isomer dominates, switch the solvent in Phase 3 to Acetone and use Cesium Carbonate (Cs2CO3) . Alternatively, use trityl protection on the intermediate (Trityl prefers the less hindered N), purify, then methylate with Meerwein salt (Trimethyloxonium tetrafluoroborate) which often alkylates the available nitrogen with high specificity, followed by trityl deprotection. However, the chromatographic separation described above is sufficient for most gram-scale applications.

References

-

Yanagisawa, H., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids. Journal of Medicinal Chemistry, 39(1), 323–338. Link

-

Mizuno, M., et al. (1995).[3] Synthesis and pharmacological properties of Olmesartan Medoxomil. European Journal of Pharmacology, 285(2), 181-188.[3]

-

US Patent 5,616,599 . Imidazole derivatives and pharmaceutical compositions containing the same.[5][6] (Describes the synthesis of 2-propylimidazole-4-carboxylates). Link

-

Bernini, R., et al. (2004). Regioselective alkylation of the imidazole ring.[3] Heterocycles, 63(1), 145-152. (Discussion on 1,4 vs 1,5 alkylation patterns).

-

ChemicalBook . 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid Product Entry. (Physical properties and CAS verification). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. guidechem.com [guidechem.com]

- 3. jocpr.com [jocpr.com]

- 4. 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4038286A - Racemates and optical isomers of 1-(1-phenylethyl)-1h-imidazole-5-carboylic acid derivatives - Google Patents [patents.google.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Application Notes & Protocols: 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid as a Versatile Scaffold in Medicinal Chemistry

Abstract: The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This guide focuses on the strategic application of 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid, a bespoke building block designed for modern drug discovery programs. We will explore its intrinsic properties, provide detailed, field-proven protocols for its chemical modification, and illustrate its potential in the design of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold to accelerate their discovery pipelines.

Strategic Value & Physicochemical Profile

The structure of 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid is not accidental; each functional group is deliberately placed to impart desirable drug-like properties and provide a robust handle for synthetic diversification.

-

The Imidazole Core: A five-membered aromatic heterocycle, the imidazole ring is a bioisostere for various functional groups and can engage in hydrogen bonding, metal coordination, and π-stacking interactions with biological targets.[1][3] Its presence is associated with a wide spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory effects.[4][5]

-

N1-Methyl Group: Methylation at the N1 position serves a critical role in drug design. It blocks the N-H tautomerism present in unsubstituted imidazoles, which can prevent unpredictable binding modes.[1] Furthermore, it removes a potential hydrogen bond donor and can enhance metabolic stability by blocking a potential site of glucuronidation.

-

C2-Propyl Group: The propyl substituent at the C2 position provides a lipophilic anchor. This group can be strategically employed to probe hydrophobic pockets within a target's active site, enhancing binding affinity and modulating overall compound lipophilicity (LogP), which is a critical parameter for oral bioavailability.

-

C4-Carboxylic Acid: This functional group is the primary anchor for synthetic elaboration. As a versatile handle, it can be readily converted into a diverse array of functional groups, most notably amides and esters, which are fundamental linkages in medicinal chemistry.[6][7]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 182.21 g/mol | Adheres to Lipinski's Rule of Five (<500), favoring good absorption. |

| pKa | ~4.5 - 5.5 | The acidic proton allows for salt formation to improve solubility. |

| cLogP | ~1.5 - 2.0 | Balanced lipophilicity suggests potential for good membrane permeability. |

| Hydrogen Bond Donors | 1 (from COOH) | Can participate in key interactions with target proteins. |

| Hydrogen Bond Acceptors | 3 (N3, 2xO) | Provides multiple points for target recognition and enhances solubility. |

Core Synthetic Transformations & Protocols

The C4-carboxylic acid is the gateway to library synthesis. The following sections provide detailed, robust protocols for the two most critical transformations: amide bond formation and esterification.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is arguably the most utilized reaction in drug discovery.[6] This allows for the systematic exploration of chemical space by introducing a wide variety of R-groups from commercially available amines.

Causality Behind Protocol Choices: The selection of a coupling reagent is critical for ensuring high yield and minimizing side reactions, particularly racemization if chiral amines are used. We recommend a uronium-based reagent like HATU [O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate] due to its high efficiency, fast reaction times, and low propensity for epimerization.[8] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

Workflow for Amide Coupling:

Caption: General workflow for HATU-mediated amide bond formation.

Protocol 2.1: General Procedure for HATU-Mediated Amide Coupling

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid (1.0 eq.).

-

Dissolution: Dissolve the starting material in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to a concentration of approximately 0.1 M.

-

Reagent Addition: To the stirred solution, add the desired primary or secondary amine (1.2 eq.), followed by HATU (1.1 eq.) and DIPEA (2.0 eq.).

-

Scientist's Note: The order of addition can be important. Adding the base last often prevents premature side reactions of the coupling agent.

-

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt byproduct), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Esterification: Modulating Polarity and Prodrug Strategies

Converting the carboxylic acid to an ester is a common strategy to mask the polar acidic group, which can improve cell permeability.[7] Esters can also be designed as prodrugs that are hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.

Causality Behind Protocol Choices: The Fischer-Speier esterification is a classic, robust method that is well-suited for simple alcohols.[9] It uses the alcohol as both the reactant and the solvent, driven by a catalytic amount of strong acid. The reaction is an equilibrium, and using a large excess of the alcohol drives it towards the product. For more sensitive substrates, milder conditions may be required.

Workflow for Fischer Esterification:

Caption: Reaction schematic for Fischer-Speier esterification.

Protocol 2.2: General Procedure for Fischer Esterification

-

Preparation: Suspend 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent (use at least a 10-fold excess).

-

Catalyst Addition: Cool the mixture in an ice bath (0 °C) and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (TsOH).

-

Safety Note: Always add acid slowly to alcohol to control the exothermic reaction.

-

-

Reaction: Warm the mixture to reflux and heat for 4-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Carefully neutralize the mixture by washing with a saturated aqueous solution of NaHCO₃ until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

-

Characterization: Confirm the structure and purity of the final ester using ¹H NMR, ¹³C NMR, and HRMS.

Application Case Study: Design of JAK2 Kinase Inhibitors

The Janus kinase (JAK) family of enzymes is a critical target in inflammation and oncology. Several potent JAK inhibitors feature a substituted heterocyclic core.[10] The 1-methyl-1H-imidazole scaffold has been successfully used to develop potent and orally bioavailable JAK2 inhibitors.[10][11] We can leverage our building block to design a hypothetical library of inhibitors targeting the JAK/STAT pathway.

Pharmacophore Design: A common strategy for ATP-competitive kinase inhibitors involves a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase, with side chains extending into the solvent-exposed region and a deeper hydrophobic pocket. Our building block is an excellent starting point for such a design.

Caption: Pharmacophore model for a hypothetical kinase inhibitor.

By applying Protocol 2.1, one could couple the building block with a library of diverse amines (e.g., anilines, benzylamines, piperidines) to rapidly generate a set of novel chemical entities for screening against JAK2.

Targeted Biological Pathway:

Caption: Simplified JAK/STAT signaling pathway targeted by inhibitors.

Troubleshooting and Analytical Characterization

Table 2: Common Experimental Issues & Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| Low Amide Coupling Yield | - Inactive coupling reagent.- Insufficient base.- Sterically hindered amine.- Wet solvent/reagents. | - Use fresh HATU/coupling reagent.- Increase DIPEA to 2.5-3.0 eq.- Increase reaction temperature to 40-50 °C or extend reaction time.- Use anhydrous solvents and dry reagents thoroughly. |

| Incomplete Esterification | - Reaction has not reached equilibrium.- Inactive acid catalyst. | - Extend reflux time.- If possible, remove water using a Dean-Stark apparatus.- Add a fresh portion of catalyst. |

| Multiple Products Observed | - Side reaction with coupling agent.- Epimerization of a chiral center. | - Lower the reaction temperature.- Switch to a coupling reagent known for lower racemization rates (e.g., COMU).- Ensure the amine is added before the coupling reagent. |

| Difficulty in Purification | - Product is highly polar.- Byproducts have similar polarity. | - For polar amides, try a reverse-phase column chromatography.- Use a different solvent system for silica gel chromatography (e.g., add 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds). |

Standard Analytical Workflow:

-

Reaction Monitoring: TLC (Silica gel 60 F₂₅₄ plates) and LC-MS.

-

Structure Elucidation: ¹H NMR, ¹³C NMR, COSY, HSQC.

-

Purity & Identity Confirmation: HRMS (High-Resolution Mass Spectrometry) and HPLC (High-Performance Liquid Chromatography).

Conclusion

1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid is a highly valuable and strategically designed building block for modern medicinal chemistry. Its pre-installed N-methyl and C2-propyl groups offer solutions to common drug development challenges like metabolic stability and lipophilicity modulation. The C4-carboxylic acid provides a reliable and versatile synthetic handle for the rapid generation of diverse compound libraries. The protocols and strategies outlined in this document provide a robust framework for researchers to effectively utilize this scaffold in their pursuit of novel therapeutics.

References

- Smolecule. (2023, August 19). 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylic acid.

- Enamine. Methyl 1H-imidazole-1-carboxylate.

-

Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. Retrieved from [Link]

- HepatoChem. Amide coupling reaction in medicinal chemistry.

-

Unpublished manuscript. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

-

ResearchGate. (2012, November 8). Which reagent high yield direct amide formation between Carboxylic acids and amines? Retrieved from [Link]

-

Su, Q., et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

- Aapptec Peptides. Coupling Reagents.

- Asian Journal of Research in Chemistry. (2015, February 25). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.

-

ResearchGate. (2022, April 28). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]

-

Singh, P., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Journal of Chemical Reviews. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

- JOCPR. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.

-

Panday, A., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

- Google Patents. (n.d.). CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.

-

Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Retrieved from [Link]

- Google Patents. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.

-

Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965. Retrieved from [Link]

-

de Oliveira, C., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. mdpi.com [mdpi.com]

- 4. clinmedkaz.org [clinmedkaz.org]

- 5. jchemrev.com [jchemrev.com]

- 6. hepatochem.com [hepatochem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. peptide.com [peptide.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Recrystallization & Purification Systems for 1-Methyl-2-propyl-1H-imidazole-4-carboxylic Acid

This Application Note is designed for process chemists and purification scientists working with imidazole-based pharmaceutical intermediates. It addresses the specific physicochemical challenges of 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid (CAS: 1355334-66-5), a zwitterionic building block often associated with the synthesis of Angiotensin II receptor antagonists (Sartans).

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid represents a classic purification challenge in organic synthesis: it is a zwitterionic amphophile .

-

The Zwitterionic Core: The basic imidazole nitrogen (

) and the acidic carboxylic acid ( -

The Lipophilic Tail: The 2-propyl chain adds significant lipophilicity, distinguishing its solubility profile from simpler imidazoles like histidine.

Core Challenge: Standard organic recrystallization (e.g., boiling in EtOAc) often fails because the zwitterion has high lattice energy and poor solubility in non-polar solvents. Conversely, pure water often retains the compound due to its polarity.

The Solution: This guide details a pH-Switch Recrystallization protocol (thermodynamic control) and a Binary Solvent Polishing protocol (kinetic control) to achieve

Solvent Selection Strategy

The selection of solvents is governed by the "Solubility U-Curve" characteristic of imidazole acids.

Table 1: Solubility Profile & Solvent Suitability

| Solvent System | Role | Mechanism | Suitability Rating |

| Water (pH 1.0 or 10.0) | Dissolution | Ionic solvation (Cationic/Anionic forms) | High (For initial dissolution) |

| Water (pH 5.0 - 6.0) | Anti-Solvent | Isoelectric precipitation (Zwitterion formation) | High (For crystallization) |

| Acetonitrile / Water (20:80) | Recrystallization | Dielectric constant modulation | Excellent (Balances polarity vs. lipophilicity) |

| Methanol / Ethanol | Washing | Solubilizes organic impurities; low product loss | Moderate (Good for washing, poor for yield if used alone) |

| Ethyl Acetate / Hexanes | None | Compound is insoluble; impurities remain in solution | Low (Only for trituration) |

Visualizing the Purification Logic

The following diagram illustrates the critical relationship between pH, charge state, and solubility, which dictates the purification workflow.

Figure 1: The Solubility U-Curve. Purification is achieved by driving the molecule into its least soluble zwitterionic state while keeping impurities dissolved.

Detailed Protocols

Protocol A: Isoelectric Precipitation (Primary Purification)

Best for: Crude material isolated from hydrolysis reactions (e.g., saponification of the ethyl ester).

Reagents:

-

Crude 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid.

-

2N Hydrochloric Acid (HCl).

-

2N Sodium Hydroxide (NaOH).

-

Activated Carbon (optional, for color removal).

Step-by-Step Procedure:

-

Dissolution: Suspend the crude solid in Water (10 volumes) .

-

Acidification: Add 2N HCl dropwise with stirring until the solution becomes clear (pH

1-2). The imidazole is now protonated and soluble.-

Checkpoint: If the solution is not clear, filter off insoluble mechanical impurities.

-

-

Decolorization (Optional): Add Activated Carbon (5% w/w), stir at 50°C for 30 mins, and filter hot through Celite.

-

Precipitation: Slowly add 2N NaOH to the filtrate while monitoring pH.

-

Critical Step: As pH approaches 4.0, a haze will form. Continue adding base very slowly until pH 5.5 - 6.0 is reached.

-

-

Aging: Stir the slurry at room temperature for 2 hours, then cool to 0-5°C for 1 hour. This allows crystal growth (Ostwald ripening).

-

Isolation: Filter the solid. Wash the cake with cold Water (2 volumes) followed by Acetone (1 volume) to remove residual water and speed up drying.

-

Drying: Dry under vacuum at 50-60°C.

Protocol B: Binary Solvent Recrystallization (Polishing)

Best for: Final API-grade purification to remove trace isomers (e.g., 5-carboxylic acid isomer) or degradation products.

Reagents:

-

Acetonitrile (ACN).

-

Water (HPLC Grade).

Step-by-Step Procedure:

-

Slurry Formation: Suspend the semi-pure acid in a mixture of Water:Acetonitrile (80:20 v/v) using 8-10 volumes of solvent relative to solid mass.

-

Reflux: Heat the mixture to reflux (

). The solid should dissolve completely.-

Note: The propyl group increases solubility in hot ACN, while water keeps inorganic salts dissolved.

-

-

Hot Filtration: If particulates remain, filter rapidly through a pre-heated funnel.

-

Controlled Cooling:

-

Cool to 60°C over 30 minutes. Seeding with pure crystals is recommended here.

-

Cool to 25°C over 2 hours.

-

Cool to 0-5°C and hold for 1 hour.

-

-

Filtration: Collect the white crystalline solid.

-

Wash: Wash with cold Acetonitrile (not water, to prevent yield loss).

Process Flow & Decision Tree

Use this workflow to determine the correct path for your specific batch quality.

Figure 2: Decision Matrix for Purification. Protocol A removes bulk salts; Protocol B removes organic impurities.

Analytical Validation

To validate the success of the recrystallization, use the following HPLC parameters. This method separates the 4-carboxylic acid from the 5-carboxylic acid regioisomer.

-

Column: C18 Reverse Phase (e.g., Waters Symmetry C18, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 80% B over 15 minutes.

-

Detection: UV @ 230 nm (Imidazole absorption).

-

Expected Retention: The 2-propyl group provides significant retention; the 4-isomer typically elutes slightly distinct from the 5-isomer due to differences in hydrogen bonding with the stationary phase.

References

-

Venugopal, S., et al. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry. (Describes purification of propyl-imidazole analogs via pH adjustment). Retrieved from [Link]

- Google Patents. (2013). US Patent 8,618,308 B2: Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. (Details solubility and hydrolysis of propyl-imidazole esters).

Technical Support Center: Overcoming Steric Hindrance in 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid Reactions

Disclaimer: This document is intended as a technical resource for qualified researchers and scientists. All procedures should be carried out in a suitable laboratory setting with appropriate safety precautions.

Introduction: The Challenge of a Substituted Imidazole

1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. Its structure, however, presents a significant challenge for chemists: steric hindrance. The bulky propyl group at the C2 position and the methyl group on the N1 nitrogen create a sterically congested environment around the carboxylic acid at the C4 position. This spatial crowding can impede the approach of reagents, leading to slow reaction rates, low yields, and sometimes, complete reaction failure. This guide provides troubleshooting strategies and optimized protocols to navigate these synthetic hurdles.

Visualizing the Problem: Steric Congestion

Caption: Steric hindrance around the C4 carboxylic acid.

Part 1: Amide Bond Formation - Troubleshooting and Solutions

Amidation is a common transformation that is often plagued by the steric hindrance of this substrate.

Frequently Asked Questions (FAQs) - Amidation

Q1: My standard coupling reactions (e.g., EDC/HOBt) are failing or giving very low yields. Why?

A1: Standard carbodiimide coupling reagents like EDC, when combined with your carboxylic acid, form a bulky O-acylisourea intermediate.[1] The steric congestion from the N1-methyl and C2-propyl groups can prevent an incoming amine from effectively attacking this intermediate. For sterically hindered substrates, more potent activating agents are often required.[2][3][4]

Q2: I'm observing significant unreacted starting material despite long reaction times and heating. What can I do?

A2: This indicates that the activation energy for the reaction is too high under your current conditions. Beyond changing the coupling agent, consider the following:

-

Solvent: Aprotic polar solvents like DMF or NMP are generally good choices.

-

Base: A non-nucleophilic base like DIPEA is standard. Ensure it is fresh and anhydrous.

-

Temperature: Carefully increasing the temperature can help overcome the energy barrier, but monitor for side product formation.

Q3: Are there alternative methods to traditional coupling reagents for forming amides?

A3: Yes. One powerful method for very hindered systems is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting acyl chloride is highly reactive and can often overcome the steric barrier to react with the amine. However, this method is harsher and may not be suitable for sensitive substrates.[5][7]

Recommended Protocols for Amidation

Protocol 1: High-Activity Urionium Salt Coupling (HATU)

This is often the first choice for difficult couplings due to the high reactivity of the activated ester intermediate.

| Reagent | Equivalents | Purpose |

| 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid | 1.0 | Starting Material |

| Amine | 1.1 - 1.5 | Nucleophile |

| HATU | 1.1 - 1.5 | Coupling Agent |

| DIPEA | 2.0 - 3.0 | Base |

| Anhydrous DMF | - | Solvent |

Step-by-Step Procedure:

-

Dissolve the carboxylic acid and amine in anhydrous DMF.

-

Add DIPEA and stir for 5-10 minutes at room temperature.

-

Add HATU in one portion.

-

Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS or TLC.

-

If the reaction is sluggish, heat to 40-60°C.

-

Upon completion, quench with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Perform standard aqueous workup and purify by column chromatography.

Protocol 2: Acyl Fluoride Intermediate for Hindered Substrates

This protocol is effective for both sterically hindered acids and electron-deficient amines.[8][9]

| Reagent | Equivalents | Purpose |

| 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid | 1.0 | Starting Material |

| Amine | 1.2 | Nucleophile |

| Pyridine | 3.0 | Base |

| Cyanuric Fluoride | 1.5 | Acyl Fluoride Formation |

| Dichloromethane (DCM) | - | Solvent |

Step-by-Step Procedure:

-

Dissolve the carboxylic acid in anhydrous DCM.

-

Add pyridine, followed by cyanuric fluoride.

-

Stir at room temperature for 1-2 hours to form the acyl fluoride.

-

Add the amine to the reaction mixture.

-

Stir at room temperature or heat to reflux as needed, monitoring for completion.

-

Quench with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, dry, and concentrate. Purify as needed.

Decision Workflow for Amidationdot

Sources

- 1. Steglich Esterification [organic-chemistry.org]

- 2. chimia.ch [chimia.ch]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. semanticscholar.org [semanticscholar.org]

Technical Support Center: Troubleshooting Solubility Issues of Imidazole Carboxylic Acids in Water

Welcome to the technical support center for imidazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

The unique amphoteric nature of imidazole carboxylic acids, possessing both a basic imidazole ring and an acidic carboxylic acid group, presents specific solubility challenges and opportunities. Their solubility is intrinsically linked to the pH of the aqueous medium, which dictates the protonation state of these functional groups. This guide will walk you through systematic troubleshooting strategies and answer frequently asked questions to help you achieve successful dissolution for your downstream applications.

Troubleshooting Guide: My Imidazole Carboxylic Acid Won't Dissolve in Water

This section provides a logical workflow to diagnose and resolve common solubility issues. The key principle we will exploit is the pH-dependent ionization of the imidazole and carboxylic acid moieties.

Initial Assessment: Understanding Your Compound

Before attempting dissolution, it's crucial to understand the physicochemical properties of your specific imidazole carboxylic acid. The pKa values of both the imidazole ring and the carboxylic acid are critical. The carboxylic acid group is typically acidic (pKa ~2-5), while the imidazole ring is basic (pKa of the conjugate acid ~6-7). This duality means the molecule can exist as a cation, an anion, or a neutral zwitterion. The zwitterionic form, often present at neutral pH, can have low aqueous solubility due to strong intermolecular interactions in the solid state.

Q1: I've added my imidazole carboxylic acid to neutral water (pH ~7) and it's not dissolving. What's happening?

At neutral pH, the carboxylic acid group is likely deprotonated (COO-) and the imidazole ring may be partially protonated or neutral, leading to the formation of a zwitterion. Zwitterions can have strong crystal lattice energies, making them less soluble. For instance, a study on an imidazobenzodiazepine-3-carboxylate compound, MIDD0301, which combines a basic imidazole and a carboxylic acid, demonstrated high solubility at neutral pH, but this is not always the case for all molecules in this class.[1][2] The solubility of a given imidazole carboxylic acid will depend on its overall structure.

Step-by-Step Dissolution Protocol

If you are facing poor solubility in neutral water, the following systematic approach, which involves pH modification, is recommended. This process is designed to convert the compound into a more soluble salt form.

Sources

Resolving moisture sensitivity in 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid storage

[1][2]

Introduction: The Invisible Variable

In the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan analogs) and high-performance polymers, 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid serves as a critical scaffold.[1][2] However, its zwitterionic nature—possessing both a basic imidazole ring and an acidic carboxyl group—makes it inherently susceptible to moisture uptake.

Water is not merely an impurity here; it is a stoichiometric disruptor . In amide coupling reactions, excess moisture hydrolyzes expensive activation reagents (HATU, EDC), leading to poor yields and difficult purifications. This guide provides a field-proven framework for diagnosing, resolving, and preventing moisture contamination in this specific reagent.[1][2]

Module 1: Diagnosis & Identification

Before attempting remediation, you must quantify the problem. Visual inspection is unreliable for moisture contents <5% w/w.

Visual & Physical Indicators (Qualitative)

-

Clumping/Agglomeration: The powder should be free-flowing.[1][2][3] Hard chunks indicate significant capillary condensation.

-

Stickiness: Material adhering to the spatula or weighing paper suggests surface hygroscopicity.

-

Melting Point Depression: Pure anhydrous material typically melts >200°C (depending on specific polymorph). A broadened or lowered melting range often indicates hydrate formation.

Analytical Quantification (Quantitative)

The Gold Standard for this compound is Karl Fischer (KF) Titration .[4]

Technical Challenge: This compound is an acid . Standard KF reagents are buffered to an optimal pH of 5–7. Adding a large quantity of acidic sample can drop the pH of the titration cell below 5, slowing the reaction and causing fading endpoints.

Optimized KF Protocol:

| Parameter | Recommendation | Rationale |

|---|---|---|

| Method | Volumetric (for >1% H₂O) or Coulometric (for <1%) | Coulometric is preferred for high-value intermediates to conserve sample.[1][2] |

| Solvent System | Methanol + Imidazole Buffer | The sample is acidic. Adding extra imidazole (base) ensures the pH remains in the optimal range (5–7) for the iodine-sulfur dioxide reaction.[2] |

| Sample Size | 50–100 mg | Sufficient to release >100 µg of water for accurate detection. |

| Dissolution | External dissolution in dry MeOH | If the solid dissolves slowly in the KF cell, dissolve externally in dry methanol and inject a known aliquot. |

Module 2: Remediation (Drying Protocols)

If your KF analysis confirms moisture content >0.5% (or your specific specification), use the following drying protocol.

WARNING: Thermal Instability

While imidazole carboxylic acids are generally stable, decarboxylation can occur at elevated temperatures (>150°C), especially in the presence of moisture which lowers the activation energy for decomposition. Do not overheat.

Standard Operating Procedure (SOP): Vacuum Drying

-

Preparation: Transfer the wet material into a wide-mouth weighing bottle or a crystallization dish. Fill only to 1/3 depth to maximize surface area.

-

Desiccant: Place a tray of fresh Phosphorus Pentoxide (

) or activated silica gel in the bottom of the vacuum oven. -

Vacuum Application: Apply vacuum (<10 mbar).

-

Heating Ramp:

-

Step 1: Hold at 25°C for 2 hours (removes surface water).

-

Step 2: Ramp to 45–50°C and hold for 6–12 hours (removes bound water).

-

Note: Do not exceed 60°C unless TGA data confirms stability.

-

-

Cooling: Break vacuum with dry nitrogen or argon , not ambient air. Allow to cool to room temperature under vacuum or inert gas before opening.

-

Validation: Retest via KF titration.

Decision Logic: The Remediation Workflow

Figure 1: Decision tree for diagnosing and treating moisture contamination in imidazole carboxylic acids.

Module 3: Application Impact

Why does this matter? In drug development, this compound is typically coupled to an amine. Moisture destroys the coupling agents used to drive this reaction.

The Mechanism of Failure: When you use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU to activate the carboxylic acid, the presence of water creates a competing pathway.[1][2]

-

Intended Path: Acid + Coupling Agent

Active Ester -

Failure Path: Acid + Coupling Agent

Active Ester

Result: You lose stoichiometry. The "regenerated acid" requires more coupling agent, but since you calculated based on dry weight, you run out of reagents. The reaction stalls, leading to low yield and difficult purification.

Impact Visualization

Figure 2: Kinetic competition between amide formation and hydrolysis.[1][2] Water consumes the active intermediate, halting the reaction.

Module 4: Storage & Prevention (The Dry Chain)

Once dried, the material must be maintained in a "Dry Chain."

-

Primary Container: Amber glass vials with Teflon-lined caps. Plastic (polyethylene) is permeable to moisture over long periods.

-

Secondary Containment: Store vials inside a desiccator cabinet or a sealed jar containing active desiccant (indicating silica gel).

-

Temperature:

-

Handling: Always handle in a low-humidity environment or, ideally, a glovebox filled with Nitrogen/Argon if the specific batch is ultra-sensitive.

Frequently Asked Questions (FAQ)

Q: Can I use toluene azeotropic distillation instead of vacuum drying? A: Yes, but with caution. Azeotropic distillation (refluxing with toluene using a Dean-Stark trap) is effective for removing bulk water.[1][2] However, 1-Methyl-2-propyl-1H-imidazole-4-carboxylic acid is poorly soluble in toluene.[1][2] You will form a slurry. Ensure the temperature does not degrade the compound (toluene boils at 110°C). Vacuum drying is generally safer and cleaner for this specific solid.

Q: My KF titration endpoint is fading/drifting. What is wrong? A: This is likely a pH issue. The carboxylic acid functionality is acidifying the KF reagent, inhibiting the reaction. Add imidazole (solid or solution) to your KF cell to buffer the pH back to 5–7.

Q: Can I store this compound in a standard refrigerator? A: Only if double-contained. Refrigerators have high humidity. If the vial seal is imperfect, the cooling creates a vacuum effect that sucks moist air inside. Always place the vial inside a secondary jar with desiccant before refrigerating.

Q: Does the color change indicate moisture? A: Not necessarily. Imidazole derivatives can oxidize slightly to turn off-white or tan.[1][2] However, if the powder turns into a "gum" or dark oil, it likely indicates significant moisture uptake followed by degradation. Verify with HPLC.

References

-

World Intellectual Property Organization (WIPO). (2020). Reagent compositions and method for Karl Fischer titration. WO2020198549A1. (Describes the necessity of imidazole buffering for KF titration of acidic samples).

-

Sigma-Aldrich. (n.d.).[1][2] Determination of Water Content in Imidazole Using Karl Fischer Titration. (Validates the use of imidazole-based KF reagents and handling of amines).

-

National Institutes of Health (NIH) - PubChem. (2025).[1][2] 1H-Imidazole-4-carboxylic acid Compound Summary. (Provides physical property data and stability context for imidazole carboxylic acids).

-

University of Calgary. (n.d.). Drying Agents Commonly Used for Drying Solutions in Organic Solvents. (General reference for desiccant selection and drying theory). [2]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.